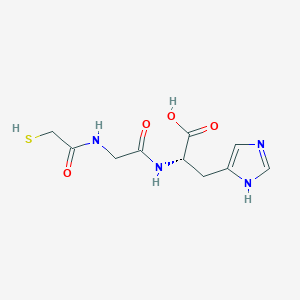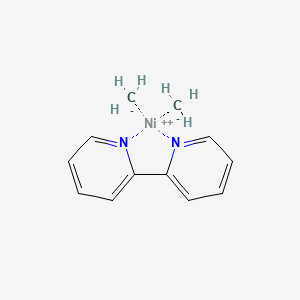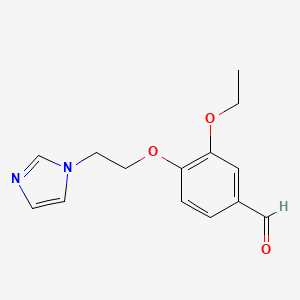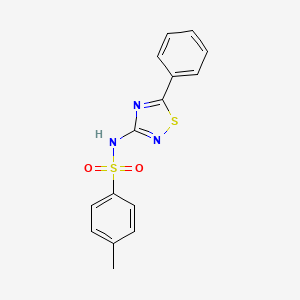
N-(Sulfanylacetyl)glycyl-L-histidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(1H-Imidazol-4-yl)-2-(2-(2-mercaptoacetamido)acetamido)propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of an imidazole ring, a mercaptoacetamido group, and a propanoic acid moiety, making it a versatile molecule in biochemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1H-Imidazol-4-yl)-2-(2-(2-mercaptoacetamido)acetamido)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Mercaptoacetamido Group: This step involves the reaction of the imidazole derivative with mercaptoacetic acid under controlled conditions to introduce the mercaptoacetamido group.
Formation of the Propanoic Acid Moiety: The final step involves the coupling of the intermediate with a suitable propanoic acid derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of (S)-3-(1H-Imidazol-4-yl)-2-(2-(2-mercaptoacetamido)acetamido)propanoic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(S)-3-(1H-Imidazol-4-yl)-2-(2-(2-mercaptoacetamido)acetamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to convert the imidazole ring into a more saturated structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions on the imidazole ring can introduce various alkyl or acyl groups.
科学研究应用
(S)-3-(1H-Imidazol-4-yl)-2-(2-(2-mercaptoacetamido)acetamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Industry: The compound is used in the development of novel materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (S)-3-(1H-Imidazol-4-yl)-2-(2-(2-mercaptoacetamido)acetamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, while the mercaptoacetamido group can form covalent bonds with nucleophilic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
相似化合物的比较
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar to the imidazole ring in (S)-3-(1H-Imidazol-4-yl)-2-(2-(2-mercaptoacetamido)acetamido)propanoic acid.
Cysteine: An amino acid with a thiol group, similar to the mercaptoacetamido group in the target compound.
Imidazole-4-acetic acid: A compound with an imidazole ring and a carboxylic acid group, similar to the propanoic acid moiety.
Uniqueness
(S)-3-(1H-Imidazol-4-yl)-2-(2-(2-mercaptoacetamido)acetamido)propanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole ring and the mercaptoacetamido group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
属性
CAS 编号 |
66516-06-1 |
|---|---|
分子式 |
C10H14N4O4S |
分子量 |
286.31 g/mol |
IUPAC 名称 |
(2S)-3-(1H-imidazol-5-yl)-2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C10H14N4O4S/c15-8(3-12-9(16)4-19)14-7(10(17)18)1-6-2-11-5-13-6/h2,5,7,19H,1,3-4H2,(H,11,13)(H,12,16)(H,14,15)(H,17,18)/t7-/m0/s1 |
InChI 键 |
ABHFHWVYSABEDG-ZETCQYMHSA-N |
手性 SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CS |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12931087.png)



![7-Chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1-[(benzylideneamino)imino]-1,3,4,10-tetrahydro-9(2H)-acridinone](/img/structure/B12931103.png)
![[2-(Propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B12931112.png)
![3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline](/img/structure/B12931119.png)

